molecular formula C14H18ClNO4 B2940829 Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate CAS No. 2411193-41-2

Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate

Cat. No. B2940829
CAS RN: 2411193-41-2
M. Wt: 299.75
InChI Key: QOUGWRKGZATRRG-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate” is a complex organic compound. It contains several functional groups, including a methyl ester group (-COOCH3), a chloroacetyl group (-CCl=O), an amino group (-NH2), and a methoxyphenyl group (-OC6H4CH3) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester group might undergo hydrolysis, the chloroacetyl group could participate in nucleophilic substitution reactions, and the amino group could engage in acid-base reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-19-11-6-3-10(4-7-11)5-8-12(14(18)20-2)16-13(17)9-15/h3-4,6-7,12H,5,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUGWRKGZATRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)butanoate

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